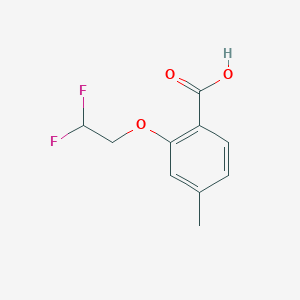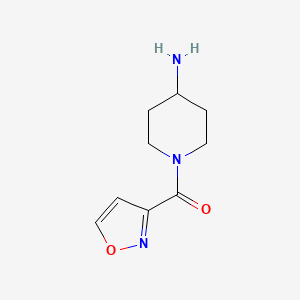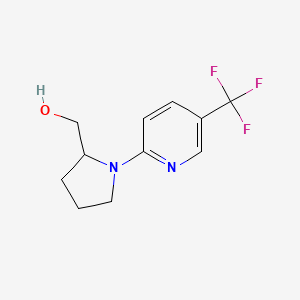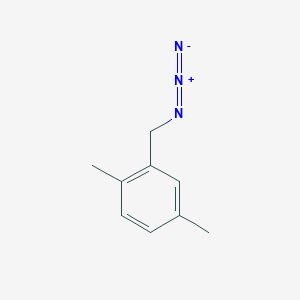
1-(5-Bromo-2-fluorobenzyl)piperidin-4-ol
Descripción general
Descripción
Synthesis Analysis
Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . The Mannich base formation reaction is important for deriving piperidine-4-ones as a six-membered nitrogenous heterocyclic ketone and its derivatives .Molecular Structure Analysis
The structure of “1-(5-Bromo-2-fluorobenzyl)piperidin-4-ol” was confirmed by 1H and 13C NMR spectroscopy, mass spectrometry, and single-crystal X-ray crystallography .Chemical Reactions Analysis
Piperidones possess antimicrobial, antitubercular, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, antiviral, etc. properties . The compounds bearing the piperidone skeleton that mimic the naturally occurring alkaloids and steroids have been synthesized in order to study their biological activity .Aplicaciones Científicas De Investigación
Synthesis Methods
- A study by Proszenyák et al. (2005) details methods for synthesizing isotopomers of 4-(4-fluorobenzyl)piperidine, potentially relevant to the synthesis of compounds similar to 1-(5-Bromo-2-fluorobenzyl)piperidin-4-ol (Proszenyák et al., 2005).
Molecular Imaging and Radiotracers
- Research by Labas et al. (2011) involved developing PET radioligands containing the 4-(4-fluorobenzyl)piperidine moiety for imaging NR2B NMDA receptors (Labas et al., 2011).
Biological Activity and Drug Development
- A study by Jeankumar et al. (2013) explored the design and synthesis of thiazole-aminopiperidine hybrid analogs, including compounds structurally related to 1-(5-Bromo-2-fluorobenzyl)piperidin-4-ol, for their potential in treating Mycobacterium tuberculosis (Jeankumar et al., 2013).
Corrosion Inhibition
- Kaya et al. (2016) conducted quantum chemical and molecular dynamic simulation studies to predict the efficiency of certain piperidine derivatives, which could include structures similar to 1-(5-Bromo-2-fluorobenzyl)piperidin-4-ol, as corrosion inhibitors for iron (Kaya et al., 2016).
Histone Deacetylase Inhibitors
- Thaler et al. (2012) developed spiro[chromane-2,4′-piperidine] derivatives, which include structures related to 1-(5-Bromo-2-fluorobenzyl)piperidin-4-ol, as novel histone deacetylase (HDAC) inhibitors, indicating potential therapeutic applications in oncology (Thaler et al., 2012).
Propiedades
IUPAC Name |
1-[(5-bromo-2-fluorophenyl)methyl]piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrFNO/c13-10-1-2-12(14)9(7-10)8-15-5-3-11(16)4-6-15/h1-2,7,11,16H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWUPRWVJSXMLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=C(C=CC(=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-2-fluorobenzyl)piperidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Tert-butylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B1398954.png)







amine](/img/structure/B1398966.png)
amine](/img/structure/B1398967.png)

